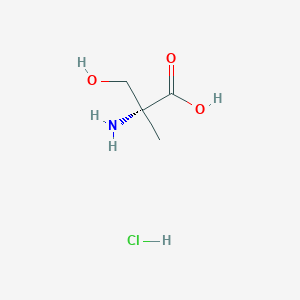
(R)-2-Amino-3-hydroxy-2-methylpropanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride: L-threonine hydrochloride , is an amino acid derivative. It contains a chiral center, making it exist in two enantiomeric forms: ®-threonine and (S)-threonine. In this case, we focus on the ®-enantiomer.
Méthodes De Préparation
Synthetic Routes::
Chemical Synthesis: ®-Threonine can be synthesized through chemical reactions. One common method involves the asymmetric reduction of a ketone precursor using chiral catalysts.
Biological Production: Fermentation processes using microorganisms (such as bacteria or yeast) can produce ®-threonine from simple precursors.
- The reduction step typically employs a chiral reducing agent (e.g., lithium aluminum hydride) under controlled conditions.
- Fermentation conditions include specific nutrient media and optimized pH and temperature.
- Industrial-scale production of ®-threonine involves large-scale fermentation using genetically modified microorganisms.
Analyse Des Réactions Chimiques
®-Threonine: participates in various chemical reactions:
Oxidation: It can undergo oxidative reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone group yields ®-threonine.
Substitution: Threonine can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and strong acids are used in these reactions.
Major Products: The major product is ®-threonine itself.
Applications De Recherche Scientifique
®-Threonine: finds applications in:
Protein Synthesis: As an essential amino acid, it is crucial for protein biosynthesis.
Nutritional Supplements: It is used in dietary supplements and animal feed.
Pharmaceuticals: It may play a role in drug development due to its biological functions.
Mécanisme D'action
Molecular Targets: Threonine is involved in protein synthesis, neurotransmitter production, and immune function.
Pathways: It participates in the mTOR (mammalian target of rapamycin) pathway, regulating cell growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other amino acids, such as serine and valine, share structural similarities with threonine.
Uniqueness: Threonine’s chiral center and its role in protein synthesis distinguish it from other amino acids.
Remember that ®-threonine plays essential roles in both biological systems and industrial processes.
Propriétés
Formule moléculaire |
C4H10ClNO3 |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Clé InChI |
GXSZHKBAXHJPPL-PGMHMLKASA-N |
SMILES isomérique |
C[C@@](CO)(C(=O)O)N.Cl |
SMILES canonique |
CC(CO)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


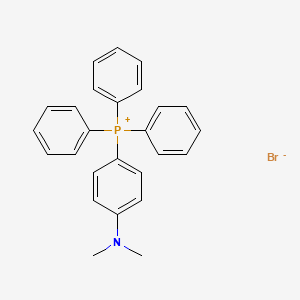
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
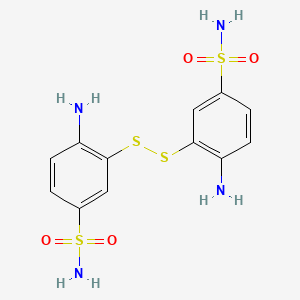
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
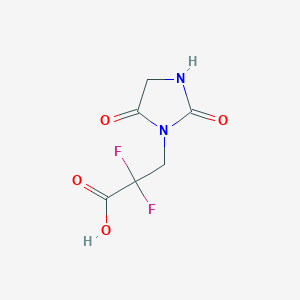
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)



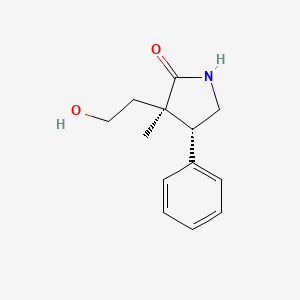
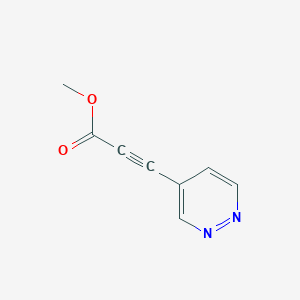
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)

